molecular formula C23H20ClN3O3S2 B2803765 N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide CAS No. 1252906-24-3

N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide

Cat. No. B2803765
CAS RN: 1252906-24-3
M. Wt: 486
InChI Key: HOXXEAWVEUZHTK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of derivatives similar to N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide involves complex chemical reactions. These derivatives are synthesized through a series of steps, starting from basic thienopyrimidine structures and undergoing modifications to add specific functional groups, leading to compounds with potential antitumor activities. For instance, Hafez and El-Gazzar (2017) discuss the synthesis of novel thieno[3,2-d]pyrimidine derivatives and their evaluation for antitumor activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).

Antifolate Inhibitors

Some thieno[3,2-d]pyrimidine derivatives are potent inhibitors of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and cell proliferation. Gangjee et al. (2008) synthesized analogs that showed dual inhibitory activity against human TS and DHFR, indicating their potential as therapeutic agents (Gangjee et al., 2008).

Structural Analysis

The crystal structure and molecular docking studies of these compounds provide insight into their interaction with biological targets. For example, Huang et al. (2020) synthesized N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and performed detailed structural analysis, including X-ray diffraction and density functional theory (DFT) calculations, to understand the molecular basis of its anticancer activity (Huang et al., 2020).

Chemiluminescence and Spectroscopic Analysis

The chemical properties of these compounds, including their chemiluminescence behavior and spectroscopic characteristics, are also of interest. Studies on sulfanyl-substituted dioxetanes derived from thiophene compounds have explored their base-induced chemiluminescence, providing insights into their potential applications in analytical chemistry (Watanabe et al., 2010).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-26(17-5-3-4-16(24)12-17)20(28)14-32-23-25-19-10-11-31-21(19)22(29)27(23)13-15-6-8-18(30-2)9-7-15/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXXEAWVEUZHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide

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